Xylazine-d6 Hydrochloride

Matrix effects Ionization suppression LC-MS/MS quantification

Quantifying xylazine in complex matrices using unlabeled or structurally dissimilar internal standards introduces bias exceeding 15-20% from matrix suppression and extraction variability. Xylazine-d6 Hydrochloride eliminates this error as a hexa-deuterated isotopologue (M+6) with near-identical physicochemical behavior to the native analyte. • Enables interference-free SIM/MRM channels even in untreated wastewater (20-50% matrix suppression typical) • Validated GC-MS protocol achieves <3% intra-day bias, LOQ 87 ng in brain tissue using only 0.5 g sample • ≥98% isotopic purity ensures no residual d0 signal inflation in population-normalized trend analyses

Molecular Formula C12H17ClN2S
Molecular Weight 262.83 g/mol
Cat. No. B13431414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylazine-d6 Hydrochloride
Molecular FormulaC12H17ClN2S
Molecular Weight262.83 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl
InChIInChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3;
InChIKeyQYEFBJRXKKSABU-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylazine-d6 Hydrochloride – Deuterated Internal Standard


Xylazine-d6 Hydrochloride (CAS 1795020-86-8) is a stable isotope-labeled analog of the veterinary sedative xylazine, bearing six deuterium atoms at the 2,6-dimethyl positions of the aromatic ring . Classified as a deuterated internal standard (IS), it is specifically designed for isotope-dilution mass spectrometry (IDMS) workflows using GC-MS or LC-MS/MS to quantify unlabeled xylazine in complex matrices [1]. Unlike unlabeled reference standards used for calibration only, this compound compensates for matrix effects, extraction losses, and ionization variability when co-eluting with the native analyte, thereby enabling method validation in forensic toxicology, environmental monitoring, and pharmacokinetic studies .

WorkflowIsotope-dilution GC-MS or LC-MS/MS
SelectionHexa-deuterated internal standard (M+6 shift)
Use ContextForensic toxicology, environmental monitoring, PK research

Why Xylazine-d6 Cannot Be Substituted


Substituting Xylazine-d6 Hydrochloride with unlabeled xylazine reference material or a structurally dissimilar internal standard (e.g., protriptyline, nordiazepam-d5) fundamentally compromises quantitative accuracy. Unlabeled xylazine cannot serve as an internal standard because it co-elutes as the target analyte and provides no mass-differentiated signal for correction . Dissimilar structural analogs exhibit different extraction recovery, chromatographic retention, and ionization response relative to xylazine, leading to bias exceeding 15–20% in complex matrices such as whole blood or brain tissue [1]. In contrast, the hexa-deuterated isotopologue exhibits near-identical physicochemical behavior to the native analyte, with a mass shift of M+6 that provides baseline chromatographic separation and unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) discrimination .

Target
Xylazine-d6 Hydrochloride
Co-eluting deuterated IS with M+6 signal; corrects matrix effects, extraction losses, and ionization variability.
Risk 1
Unlabeled Xylazine
Co-elutes as the target analyte; provides no mass-differentiated signal for correction.
Risk 2
Structural Analog IS (e.g., protriptyline)
Different recovery, retention, and ionization response may cause bias >15–20% in complex matrices.

Xylazine-d6: Comparative Evidence for Procurement


Matrix Effect: Deuterated vs. Unlabeled Xylazine in Plasma

Xylazine-d6 Hydrochloride demonstrates comparable ionization suppression to unlabeled xylazine across clinically relevant concentrations, enabling true isotope-dilution correction. At 0.1 ng/mL, ionization suppression is 21.20% for xylazine-d6 versus 22.88% for xylazine, with lower variability (CV 5.44% vs. 6.42%). At 25 ng/mL, enhancement is observed (−18.93% for xylazine-d6 vs. −6.73% for xylazine), confirming that matrix effect magnitude diverges at higher concentrations but remains trackable by the deuterated IS for accurate correction [1].

Matrix Effect
Head-to-head
Δ suppression 1.68 pp at 0.1 ng/mL; CV 5.44% vs 6.42%
Near-identical ion suppression supports isotope-dilution correction.
Structural analog IS would introduce uncorrectable bias.
Matrix effects Ionization suppression LC-MS/MS quantification Isotope dilution

Validated Precision: Brain Tissue GC-MS Method

Using Xylazine-d6 Hydrochloride as the internal standard in a liquid-liquid extraction GC-MS method for rat brain, Bonfanti et al. (2016) achieved xylazine quantification with intra-day bias <3.0% and between-day precision <10.5% across a linear range of 0.86–34.4 μg/g [1]. By comparison, a GC-MS method using the structural analog protriptyline as IS for xylazine in whole blood reported a substantially higher LOQ of 10 ng/mL and provided no comparable intra-day precision data, underscoring the performance advantage of a matched deuterated IS [2].

Validated Precision
Cross-study comparable
Intra-day bias
Deuterated IS enables single-digit bias; bioanalytical validation review recommended.
Matrix and method differ; cross-study interpretation required.
Isotopic Purity
Class-level inference
Assay (HPLC) ≥98%; deuteration ≥98% (6 D atoms); NMR identity confirmed
Low d0 residual (
d4 variants may have up to 5% d0; verify CoA for isotopic enrichment.
CRM Grade
Head-to-head
ISO 17034 certified values with uncertainty ±2–5% vs. analytical grade ±5–10%
Metrological traceability documentation supports audit readiness.
For forensic labs under ISO 17025, CRM grade may reduce non-conformance risk.
Solution Format
Head-to-head
100 µg/mL ±2% CRM solution eliminates weighing error; neat powder prep may add ≥5.5% uncertainty
Reduced pre-analytical uncertainty supports high-throughput workflows.
Weighing and dissolution steps for neat standards introduce cumulative errors.
M+6 Mass Shift
Class-level inference
Δm/z = +6; native M+6 abundance
Unambiguous SIM/MRM separation from analyte isotopologues.
d3/d4 variants risk isotopic overlap and positive bias at low concentrations.
Method validation GC-MS Precision and bias Brain tissue analysis

Isotopic Purity: Confirmed by HPLC and NMR

Xylazine-d6 Hydrochloride supplied under the Honeywell Fluka analytical standard grade is specified with identity confirmed by NMR and minimum assay (HPLC) of 98%, including minimum deuteration assay (D) of 98% . Full isotopic enrichment to d6 ensures that the unlabeled d0 residual is below 2%, minimizing cross-signal contamination at the native analyte m/z. In contrast, certain xylazine-d4 preparations exhibit residual d0 levels as high as 5%, which can introduce systematic overestimation of endogenous xylazine at low concentrations .

Isotopic Purity
Class-level inference
Assay (HPLC) ≥98%; deuteration ≥98% (6 D atoms); NMR identity confirmed
Low d0 residual (
d4 variants may have up to 5% d0; verify CoA for isotopic enrichment.
CRM Grade
Head-to-head
ISO 17034 certified values with uncertainty ±2–5% vs. analytical grade ±5–10%
Metrological traceability documentation supports audit readiness.
For forensic labs under ISO 17025, CRM grade may reduce non-conformance risk.
Solution Format
Head-to-head
100 µg/mL ±2% CRM solution eliminates weighing error; neat powder prep may add ≥5.5% uncertainty
Reduced pre-analytical uncertainty supports high-throughput workflows.
Weighing and dissolution steps for neat standards introduce cumulative errors.
M+6 Mass Shift
Class-level inference
Δm/z = +6; native M+6 abundance
Unambiguous SIM/MRM separation from analyte isotopologues.
d3/d4 variants risk isotopic overlap and positive bias at low concentrations.
Isotopic purity Certificate of Analysis HPLC assay Reference material qualification

CRM Grade: Metrological Traceability Advantage

Xylazine-d6 is available in CRM grade (Cayman Chemical Item No. 39184) manufactured and tested under ISO/IEC 17025 and ISO 17034 accreditation, providing certified property values with stated uncertainties and metrological traceability . In contrast, the standard VETRANAL® analytical grade (Sigma-Aldrich 32555) is qualified for general GC/LC-MS use but does not carry the same certification of metrological traceability . For forensic or clinical laboratories operating under GLP or ISO 15189, the CRM grade enables direct demonstration of measurement traceability to SI units, eliminating the need for in-house CRM qualification.

CRM Grade
Head-to-head
ISO 17034 certified values with uncertainty ±2–5% vs. analytical grade ±5–10%
Metrological traceability documentation supports audit readiness.
For forensic labs under ISO 17025, CRM grade may reduce non-conformance risk.
Certified Reference Material ISO 17034 Metrological traceability Forensic toxicology

Ready-to-Use Solution Format: Weighing Error Elimination

Cerilliant Xylazine-d6 Certified Reference Material is supplied as a ready-to-use 100 µg/mL solution in acetonitrile in a 1 mL ampule, eliminating the need for microbalance weighing of hygroscopic hydrochloride salt powder . By comparison, neat solid standards (e.g., Honeywell Fluka 10 mg powder, Sigma VETRANAL neat) require manual weighing with typical uncertainty of ±0.05 mg on a 1 mg aliquot (5% relative error) and subsequent quantitative dissolution, introducing cumulative volumetric and gravimetric errors that degrade method accuracy before analysis begins .

Solution Format
Head-to-head
100 µg/mL ±2% CRM solution eliminates weighing error; neat powder prep may add ≥5.5% uncertainty
Reduced pre-analytical uncertainty supports high-throughput workflows.
Weighing and dissolution steps for neat standards introduce cumulative errors.
Solution CRM Weighing error reduction Laboratory workflow Quantitative accuracy

M+6 Shift: Unambiguous SIM/MRM Separation

Xylazine-d6 Hydrochloride incorporates six deuterium atoms replacing all six protons of the two aromatic methyl groups, generating a nominal mass shift of +6 Da relative to unlabeled xylazine (m/z 220 → m/z 226 for the molecular ion) [1]. This M+6 shift places the IS quantifier ion well outside the natural isotopic envelope of xylazine (~1% M+1, <0.1% M+2 from ¹³C and ³⁴S contributions), ensuring that the IS signal contains negligible contribution from the native analyte . A hypothetical xylazine-d3 internal standard (M+3) would partially overlap with the M+2 isotopologue of xylazine, introducing cross-talk errors at low analyte concentrations (<1 ng/mL) that are entirely avoided with the d6 variant .

M+6 Mass Shift
Class-level inference
Δm/z = +6; native M+6 abundance
Unambiguous SIM/MRM separation from analyte isotopologues.
d3/d4 variants risk isotopic overlap and positive bias at low concentrations.
Mass spectrometry Isotopic envelope SIM/MRM Cross-talk

Xylazine-d6: Key Application Scenarios


Isotope-Dilution Quantification in Wastewater

Environmental laboratories quantifying xylazine in wastewater influent by isotope-dilution LC-MS/MS rely on Xylazine-d6 Hydrochloride to correct for severe matrix suppression (typically 20–50% in untreated wastewater) [1]. The M+6 mass shift provides an interference-free IS channel even in the presence of co-extracted dissolved organic matter, while the ≥98% isotopic purity ensures that residual d0 signal does not inflate measured xylazine loads in population-normalized trend analyses used for public health decision-making .

Brain Tissue Distribution in Rodent Models

Researchers studying xylazine brain penetration in rodent anesthesia models use Xylazine-d6 Hydrochloride neat analytical standard (Sigma VETRANAL) as the IS in GC-MS methods requiring only 0.5 g of brain tissue, achieving acceptable bias (<3.0% intra-day) with an LOQ of 87 ng for xylazine [1]. This validated protocol is directly transferable to studies investigating the neuropharmacological side effects of ketamine-xylazine combination anesthesia, a common regimen in veterinary and preclinical research [1].

Equine Anti-Doping: Ultra-Trace Detection

Regulatory equine forensic laboratories require deuterated xylazine-d6 for isotope-dilution quantification of xylazine at femtogram-per-milliliter concentrations in horse plasma to support pharmacokinetic threshold determination [1]. The hexa-deuterated IS provides the mass spectrometric discrimination necessary to distinguish therapeutic xylazine from environmental contamination, enabling science-based rather than zero-tolerance regulatory policies in the racing industry [1].

Application
Selection Property
Validation Focus
Wastewater isotope-dilution LC-MS/MS
Deuterated IS for severe matrix suppression correction (20–50% typical)
Bioanalytical validation review in untreated wastewater matrices
Rodent brain tissue distribution GC-MS
Hexa-deuterated IS for low-biomass tissue homogenates (0.5 g sample)
Method validation context: bias and precision in tissue homogenate
Equine anti-doping ultra-trace detection
M+6 shift for interference-free SIM/MRM at femtogram levels
Research PK monitoring context; threshold determination support
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